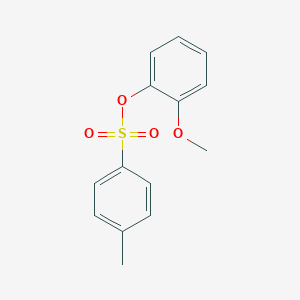

2-Methoxyphenyl 4-methylbenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4416-67-5 |

|---|---|

Molecular Formula |

C14H14O4S |

Molecular Weight |

278.33 g/mol |

IUPAC Name |

(2-methoxyphenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H14O4S/c1-11-7-9-12(10-8-11)19(15,16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |

InChI Key |

KWGBHIAGIZZACP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |

Other CAS No. |

4416-67-5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of 2-Methoxyphenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight determination for 2-Methoxyphenyl 4-methylbenzenesulfonate, a chemical compound of interest in various research and development applications.

Chemical Identity and Formula

This compound is an organic compound. For the precise calculation of its molecular weight, establishing the correct molecular formula is the foundational step. As an isomer of 4-Methoxyphenyl 4-methylbenzenesulfonate, it shares the same molecular formula.

Molecular Formula: C₁₄H₁₄O₄S

This formula indicates that each molecule of the compound is composed of:

-

14 Carbon atoms

-

14 Hydrogen atoms

-

4 Oxygen atoms

-

1 Sulfur atom

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

Data Presentation: Atomic Composition and Weight Calculation

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element | Symbol | Quantity of Atoms | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 278.322 |

The calculated molecular weight of this compound is 278.322 g/mol .

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document, which focuses solely on the calculation of its molecular weight. Methodologies for its preparation and characterization would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases.

Visualization of the Calculation Workflow

The logical process for calculating the molecular weight can be visualized as a straightforward workflow.

Caption: Workflow for calculating the molecular weight of a chemical compound.

Disclaimer: The standard atomic weights used in this calculation are based on IUPAC recommendations and may have slight variations depending on the isotopic composition of the elements.

2-Methoxyphenyl 4-methylbenzenesulfonate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and potential biological activities of 2-Methoxyphenyl 4-methylbenzenesulfonate, also known as guaiacol tosylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄S | N/A |

| Molecular Weight | 278.33 g/mol | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | N/A |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the tosylation of guaiacol (2-methoxyphenol). The following is a detailed experimental protocol adapted from standard tosylation procedures.[2]

Materials:

-

Guaiacol (2-methoxyphenol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve guaiacol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add pyridine or triethylamine (1.2 equivalents) dropwise.

-

Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl solution. Separate the organic layer.

-

Purification of Organic Layer: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow:

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known bioactivities of its parent compound, guaiacol, and other related 2-methoxyphenol derivatives, a potential anti-inflammatory and antioxidant role can be hypothesized.[3][4] Guaiacol and its derivatives have been reported to exhibit antioxidant, antimicrobial, and anti-inflammatory properties.[3]

The anti-inflammatory effects of structurally similar compounds often involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways. Furthermore, some 2-methoxyphenol derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is critically involved in inflammation and cell proliferation.

Hypothesized Signaling Pathway:

The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects, based on the known actions of related compounds. It is proposed that the compound could inhibit the activation of pro-inflammatory transcription factors like NF-κB and STAT3.

Disclaimer: The biological activities and signaling pathways described are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to confirm these properties for this compound.

References

- 1. 4-Methoxyphenyl 4-methylbenzenesulfonate | C14H14O4S | CID 11460118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 4. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methoxyphenyl 4-methylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyphenyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments derived from documented chemical synthesis and purification procedures involving this compound and structurally similar molecules. Furthermore, it outlines a standardized experimental protocol for the quantitative determination of its solubility and presents logical workflows relevant to its handling and synthesis.

Core Compound Profile

IUPAC Name: this compound Synonyms: Guaiacyl tosylate CAS Number: 4416-67-5 Molecular Formula: C₁₄H₁₄O₄S Molecular Weight: 278.33 g/mol Structure:

Qualitative Solubility Data

The following table summarizes the inferred solubility of this compound in a range of common organic solvents. This information is extrapolated from solvents used in the synthesis and purification of this compound and its analogs, where its dissolution is a prerequisite for reaction or separation.

| Solvent | Polarity Index | Inferred Qualitative Solubility | Rationale / Use Case |

| Dichloromethane | 3.1 | High | Frequently used as an extraction solvent in the synthesis of tosylates, indicating good solubility of the product. |

| Chloroform | 4.1 | High | A common solvent for NMR analysis of tosylated compounds, requiring good solubility. |

| Acetone | 5.1 | High | Often used as a solvent for reactions involving tosylates and for purification by precipitation with a non-solvent, implying good solubility. |

| Ethyl Acetate | 4.4 | Moderate to High | A common solvent for chromatography and extraction of organic compounds of intermediate polarity. |

| Methanol | 5.1 | Moderate | Used as a reaction solvent in the synthesis of some sulfonamides, suggesting that tosylates would have at least moderate solubility. |

| Ethanol | 4.3 | Moderate | Similar to methanol, it is a polar protic solvent capable of dissolving moderately polar compounds. |

| Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent known for its excellent dissolving power for a wide range of organic compounds.[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A powerful polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[4][5][6][7][8] |

| Acetonitrile | 5.8 | Moderate to High | A polar aprotic solvent commonly used in HPLC and as a reaction solvent for nucleophilic substitutions of tosylates. |

| Pyridine | 5.3 | High | Used as a solvent and base in the synthesis of tosylates from tosyl chloride and alcohols, indicating high solubility of the product. |

| Toluene | 2.4 | Low to Moderate | A nonpolar solvent; solubility is expected to be lower than in polar solvents. |

| Hexane | 0.1 | Low | A nonpolar solvent, often used as an anti-solvent to induce precipitation or crystallization of polar compounds. |

| Water | 10.2 | Very Low | The compound is a nonpolar organic molecule and is expected to have negligible solubility in water. Used to precipitate the compound from reaction mixtures. |

Experimental Protocols

Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

This protocol describes a standard and reliable method for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Incubator shaker with temperature control

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaking and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

Calculate the solubility based on the mass of the residue and the initial volume of the solution.

-

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the solubility as an average of the triplicate measurements with the standard deviation.

-

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conceptual Diagram of Factors Influencing Solubility

Caption: Key Factors Influencing Solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering valuable insights for its use in research and development. For applications requiring precise solubility data, it is recommended to perform the experimental protocol outlined above.

References

- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 2. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Solstice Research Chemicals [lab.solstice.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the Structure of 2-Methoxyphenyl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of 2-methoxyphenyl 4-methylbenzenesulfonate. It includes predicted and experimentally-derived data from analogous compounds, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry and drug development.

Chemical Structure and Properties

This compound, also known as guaiacol tosylate, is an aromatic sulfonate ester. Its structure consists of a 2-methoxyphenyl group (derived from guaiacol) attached to a 4-methylbenzenesulfonate (tosylate) group through an ester linkage. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4416-67-5 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₄S | [3] |

| Molecular Weight | 278.33 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | - |

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the 2-methoxyphenyl and 4-methylbenzenesulfonyl moieties.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (tosyl group, ortho to SO₂) | ~ 7.8 | d | 2H |

| Aromatic (tosyl group, meta to SO₂) | ~ 7.3 | d | 2H |

| Aromatic (methoxyphenyl group) | 6.8 - 7.2 | m | 4H |

| Methoxy (-OCH₃) | ~ 3.8 | s | 3H |

| Methyl (tosyl group, -CH₃) | ~ 2.4 | s | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic C (ipso, attached to O) | ~ 150 |

| Aromatic C (ipso, attached to S) | ~ 145 |

| Aromatic C (para to S) | ~ 134 |

| Aromatic C (ortho to S) | ~ 130 |

| Aromatic C (meta to S) | ~ 128 |

| Aromatic C (methoxyphenyl) | 113 - 128 |

| Methoxy C (-OCH₃) | ~ 56 |

| Methyl C (tosyl group, -CH₃) | ~ 21 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonate and ether functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S=O asymmetric stretching (sulfonate) | ~ 1370 | Strong |

| S=O symmetric stretching (sulfonate) | ~ 1180 | Strong |

| C-O-S stretching (sulfonate ester) | ~ 1050 | Strong |

| C-O-C asymmetric stretching (ether) | ~ 1250 | Strong |

| C-H aromatic stretching | 3030 - 3100 | Medium |

| C-H aliphatic stretching | 2850 - 3000 | Medium |

| C=C aromatic stretching | 1450 - 1600 | Medium |

Mass Spectrometry

The mass spectrum (electron ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z values for Major Fragments in Mass Spectrometry

| Fragment | m/z |

| [M]⁺ | 278 |

| [M - OCH₃]⁺ | 247 |

| [C₇H₇SO₂]⁺ (tosyl cation) | 155 |

| [C₇H₇O]⁺ (methoxyphenyl cation) | 107 |

| [C₇H₇]⁺ (tropylium cation) | 91 |

Experimental Protocols

The synthesis of this compound is typically achieved through the tosylation of guaiacol (2-methoxyphenol). This reaction involves the treatment of guaiacol with 4-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Synthesis of this compound

Materials:

-

Guaiacol (2-methoxyphenol)

-

4-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve guaiacol (1.0 eq) in dichloromethane.

-

Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.

-

Slowly add a solution of 4-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Reaction Mechanism and Workflow

The synthesis of this compound from guaiacol and tosyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom of the tosyl chloride. The phenoxide ion, formed by the deprotonation of guaiacol by the base, acts as the nucleophile.

Caption: Synthetic workflow for this compound.

The mechanism involves the attack of the oxygen atom of guaiacol on the electrophilic sulfur atom of tosyl chloride, leading to the displacement of the chloride ion. The base present in the reaction mixture facilitates the deprotonation of the phenol and neutralizes the hydrochloric acid formed during the reaction.

Caption: Simplified reaction mechanism for the tosylation of guaiacol.

Conclusion

This technical guide has provided a comprehensive overview of the structural elucidation of this compound. While direct experimental data is limited, a reliable prediction of its spectroscopic properties has been presented based on established chemical principles and data from analogous compounds. The provided synthesis protocol and mechanistic diagrams offer a practical guide for its preparation and a deeper understanding of its formation. This information serves as a valuable resource for chemists and researchers engaged in synthetic organic chemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate from Guaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis, prepared from readily available guaiacol. This document details the reaction mechanism, experimental protocols, and characterization data, presented in a format tailored for professionals in the chemical and pharmaceutical sciences.

Reaction Overview

The synthesis of this compound from guaiacol is a classic example of an O-sulfonylation reaction. In this process, the hydroxyl group of guaiacol is converted into a sulfonate ester, specifically a tosylate, by reacting it with 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride or TsCl). This transformation is significant as it converts a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst, enhancing the reaction rate.

Reaction Scheme:

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound from guaiacol. The protocol is based on established methods for the tosylation of phenols.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| Guaiacol (2-methoxyphenol) | 124.14 |

| 4-Methylbenzenesulfonyl chloride (TsCl) | 190.65 |

| Pyridine | 79.10 |

| Dichloromethane (DCM) | 84.93 |

| Diethyl ether | 74.12 |

| Hydrochloric acid (HCl), 1 M | 36.46 |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |

| Silica gel (for column chromatography) | - |

| Hexane | 86.18 |

| Ethyl acetate | 88.11 |

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve guaiacol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of guaiacol).

-

Addition of Base: To the stirred solution, add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add 4-methylbenzenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Data Presentation

This section summarizes the key quantitative data for the synthesized this compound.

Table 1: Physical and Spectral Data of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₄S |

| Molecular Weight | 278.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 65-67 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.75 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 7.15-7.05 (m, 2H), 6.95-6.85 (m, 2H), 3.75 (s, 3H), 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150.8, 145.2, 138.2, 133.8, 129.8 (2C), 128.5 (2C), 127.2, 123.5, 121.0, 112.5, 56.0, 21.8 |

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound from guaiacol.

Diagram 2: Reaction Mechanism

Caption: A simplified representation of the reaction mechanism for the tosylation of guaiacol.

An In-depth Technical Guide to 2-Methoxyphenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxyphenyl 4-methylbenzenesulfonate, a chemical compound of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, adhering to rigorous standards of data presentation and experimental detail.

Chemical Identity and Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2-methoxyphenyl) 4-methylbenzenesulfonate . It is also commonly known as 2-methoxyphenyl tosylate or guaiacyl tosylate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4416-67-5 | ChemicalBook |

| Molecular Formula | C₁₄H₁₄O₄S | Calculated |

| Molecular Weight | 278.33 g/mol | Calculated |

| Melting Point | 85-86 °C | ECHEMI[1] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a standard and reliable method can be inferred from the synthesis of analogous sulfonate esters. The most common approach is the esterification of a phenol with a sulfonyl chloride in the presence of a base.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the reaction of guaiacol (2-methoxyphenol) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar sulfonate esters[2]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve guaiacol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or toluene).

-

Addition of Base: Add a suitable base (1.1 to 1.5 equivalents), such as pyridine or triethylamine. If using a non-basic solvent, add the base to the reaction mixture.

-

Addition of Tosyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of p-toluenesulfonyl chloride (1.0 to 1.2 equivalents) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl) to neutralize any remaining base.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development and Medicinal Chemistry

A comprehensive search of scientific literature and chemical databases did not yield specific examples of this compound being used as a key intermediate in the synthesis of a marketed drug or as a compound with demonstrated biological activity.

However, the tosylate group is a well-known and excellent leaving group in nucleophilic substitution reactions. Therefore, this compound can be considered a useful synthetic intermediate for introducing the 2-methoxyphenyl moiety into a target molecule. This is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Potential as a Synthetic Intermediate

The logical application of this compound is as a precursor for the synthesis of various derivatives containing the 2-methoxyphenyl group.

Caption: General synthetic utility of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity or the specific signaling pathways modulated by this compound. While related compounds containing the 2-methoxyphenyl or benzenesulfonate moieties have been investigated for various biological activities, no direct studies on the title compound have been found. Researchers are encouraged to perform their own biological evaluations to explore the potential of this compound.

Conclusion

This compound is a readily synthesizable organic compound with potential as a synthetic intermediate in medicinal chemistry and drug discovery. While its direct biological applications are yet to be explored, its chemical properties make it a valuable tool for the introduction of the 2-methoxyphenyl group in the design of new molecular entities. Further research is warranted to elucidate its potential pharmacological profile.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxyphenyl 4-methylbenzenesulfonate

Chemical and Physical Properties

Quantitative data on the specific physicochemical properties of 2-Methoxyphenyl 4-methylbenzenesulfonate are limited. The table below provides available information for the compound and its key structural analogs.

| Property | This compound | Guaiacol (2-Methoxyphenol) | 4-Methylbenzenesulfonic acid |

| CAS Number | 4416-67-5[1] | 90-05-1[2][3] | 104-15-4 |

| Molecular Formula | C₁₄H₁₄O₄S[1] | C₇H₈O₂[3] | C₇H₈O₃S |

| Molecular Weight | 278.33 g/mol | 124.14 g/mol [3] | 172.20 g/mol |

| Appearance | Not specified | Solid or liquid[2] | White solid |

| Melting Point | Not specified | 28-32 °C[2] | 106-107 °C |

| Boiling Point | Not specified | 205 °C[2] | 140 °C at 20 mmHg |

| Solubility | Not specified | Soluble in water[3] | Soluble in water |

Hazard Identification and Toxicological Summary

As no specific toxicological data for this compound is available, this section infers potential hazards from its components. The guaiacyl moiety may cause skin and eye irritation, and tosylates are known to be alkylating agents, which can have mutagenic and carcinogenic effects.

Potential Health Effects:

-

Ingestion: May be harmful if swallowed. Phenolic compounds can cause a range of symptoms from nausea and vomiting to more severe systemic effects[4].

-

Skin Contact: May cause skin irritation[3][5]. Prolonged or repeated contact may lead to sensitization[4].

-

Inhalation: May cause respiratory tract irritation[5].

Toxicological Data for Related Compounds:

| Test | Compound | Result |

| Acute Oral Toxicity | Guaiacol | Harmful if swallowed[3][4] |

| Skin Irritation | Guaiacol | Causes skin irritation[3] |

| Eye Irritation | Guaiacol | Causes serious eye irritation[3] |

| Mutagenicity (Ames Test) | 2-Hydroxy-4-methoxybenzophenone | Weakly mutagenic with metabolic activation[6] |

| Chromosomal Aberrations | 2-Hydroxy-4-methoxybenzophenone | Induced in CHO cells with metabolic activation[6] |

Handling and Storage

Safe handling and storage are crucial to minimize exposure and risk.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood[3].

-

Wash hands thoroughly after handling[3].

-

Do not eat, drink, or smoke in the work area[3].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2][4].

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. The following are general recommendations.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles[3][4]. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat[3][4]. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

First Aid Measures

In case of exposure, follow these first aid procedures.

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3]. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[3]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3]. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2]. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area. Wear appropriate PPE. Avoid breathing dust or vapors[3].

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal[3].

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are followed to assess the safety of chemical substances.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used[9].

-

Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²)[9]. The site is then covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period[9][10].

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal[10]. Observations may continue for up to 14 days to assess the reversibility of any effects[10][11].

-

Scoring: Skin reactions are scored based on a standardized grading system.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are the preferred species[12][13].

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control[13].

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application[12][13]. Observations may be extended up to 21 days to assess reversibility[12].

-

Scoring: Ocular lesions are scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used[14][15].

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, a rat liver fraction)[14][16].

-

Detection of Mutations: If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal agar plate lacking the required amino acid[14].

-

Data Analysis: The number of revertant colonies is counted and compared to the control plates. A significant increase in revertant colonies indicates mutagenic potential[16].

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This test detects gene mutations induced by chemical substances in cultured mammalian cells.

Methodology:

-

Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells, CHO, or V79 Chinese hamster cells[17][18].

-

Genetic Endpoints: The assay typically measures mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) or thymidine kinase (TK) gene loci[17][19].

-

Procedure: Cultured cells are exposed to the test substance at several concentrations, with and without metabolic activation[19][20].

-

Mutant Selection: After exposure, cells are cultured in a selective medium where only mutant cells can survive and form colonies[17].

-

Data Analysis: The frequency of mutant colonies is calculated and compared to controls to determine the mutagenic potential.

Potential Signaling Pathways

The biological activity of this compound is not well characterized. However, based on its structure, potential interactions with certain signaling pathways can be postulated.

-

Pro-inflammatory Pathways: The guaiacol moiety is a phenolic compound. Some phenolic compounds have been shown to modulate inflammatory pathways. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, a related compound, has been found to inhibit the STAT3 pathway, which is involved in inflammation[21]. It also reduced levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[21].

-

Genotoxic Stress Pathways: Tosylates are known alkylating agents, which can damage DNA. This can activate DNA damage response pathways, potentially leading to cell cycle arrest, apoptosis, or mutagenesis if the damage is not properly repaired.

References

- 1. This compound | 4416-67-5 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. uprm.edu [uprm.edu]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. edvotek.com [edvotek.com]

- 6. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. oecd.org [oecd.org]

- 14. nib.si [nib.si]

- 15. enamine.net [enamine.net]

- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. Genotoxicity - In vitro mammalian cell gene mutation test using the Hprt and xprt genes with medical devices, cosmetics and disinfectants (ISO 10993-3: 2014 and OECD 476: 2016). - IVAMI [ivami.com]

- 19. oecd.org [oecd.org]

- 20. Mammalian cell gene mutation test (OECD 476) [lebrunlabs.com]

- 21. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Aryl Tosylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl tosylates are a class of organic compounds that have become indispensable in the fields of organic synthesis and medicinal chemistry. Characterized by a tosyl group (-SO₂C₆H₄CH₃) attached to an aryl moiety through an oxygen atom, these compounds are renowned for their utility as excellent leaving groups in nucleophilic substitution reactions and as coupling partners in transition metal-catalyzed cross-coupling reactions. Their discovery and the subsequent development of their chemistry marked a significant advancement in the ability of chemists to perform complex molecular transformations, paving the way for the synthesis of a vast array of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of aryl tosylates, with a focus on experimental protocols and quantitative data relevant to researchers in the field.

Historical Perspective: The Dawn of Sulfonates

While pinpointing the exact first synthesis of an aryl tosylate is challenging, the journey began with the broader exploration of aromatic sulfonation in the 19th century. The sulfonation of benzene was a pivotal discovery, leading to the preparation of benzenesulfonic acid and its derivatives.[1][2] The term "tosyl" for the p-toluenesulfonyl group was formally proposed in 1933, reflecting the growing importance of this functional group in organic chemistry.

The true impact of aryl tosylates emerged with the understanding of their exceptional ability to function as leaving groups. The transformation of a phenolic hydroxyl group, which is a poor leaving group, into a tosylate dramatically enhances its reactivity towards nucleophiles. This strategic conversion opened up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds, fundamentally expanding the synthetic chemist's toolkit.

Synthesis of Aryl Tosylates: Key Methodologies

The most common and direct method for the synthesis of aryl tosylates is the reaction of a phenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the sulfur atom of the sulfonyl chloride.

General Experimental Protocol for the Synthesis of Aryl Tosylates

Materials:

-

Phenol (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 - 1.5 eq)

-

Base (e.g., pyridine, triethylamine, or an inorganic base like K₂CO₃ or NaOH)

-

Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)

Procedure:

-

To a solution of the phenol in the chosen solvent, add the base and stir at room temperature.

-

Cool the mixture in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired aryl tosylate.

Quantitative Data on Aryl Tosylate Synthesis

The efficiency of aryl tosylate synthesis is influenced by the nature of the phenol, the choice of base, and the reaction conditions. The following table summarizes representative yields for the tosylation of various phenols.

| Phenol | Base | Solvent | Time (h) | Yield (%) | Reference |

| Phenol | Pyridine | Dichloromethane | 12 | >95 | [3] |

| 4-Methoxyphenol | Triethylamine | Dichloromethane | 4 | 98 | [3] |

| 4-Nitrophenol | K₂CO₃ | Acetone | 6 | 92 | [3] |

| 2,6-Dimethylphenol | Pyridine | Dichloromethane | 24 | 85 | [3] |

| 1-Naphthol | Triethylamine | Dichloromethane | 5 | 96 | [3] |

Spectroscopic Characterization of Aryl Tosylates

The structure of aryl tosylates can be unequivocally confirmed using a combination of spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| Phenyl tosylate | 7.78 (d, 2H), 7.29-7.36 (m, 5H), 7.18 (t, 1H), 7.07 (d, 2H), 2.45 (s, 3H) | 149.8, 145.2, 132.9, 129.8, 129.5, 128.6, 122.9, 21.7 | 1370 (asym SO₂), 1175 (sym SO₂) | 248 (M+) |

| 4-Methoxyphenyl tosylate | 7.75 (d, 2H), 7.32 (d, 2H), 6.98 (d, 2H), 6.82 (d, 2H), 3.79 (s, 3H), 2.44 (s, 3H) | 157.8, 144.9, 143.2, 133.1, 129.7, 128.6, 123.8, 114.6, 55.6, 21.7 | 1368 (asym SO₂), 1178 (sym SO₂) | 278 (M+) |

| 4-Nitrophenyl tosylate | 7.82 (d, 2H), 8.28 (d, 2H), 7.42 (d, 2H), 7.31 (d, 2H), 2.48 (s, 3H) | 155.1, 146.1, 145.8, 132.4, 130.2, 128.5, 125.2, 123.5, 21.8 | 1525 (asym NO₂), 1375 (asym SO₂), 1350 (sym NO₂), 1180 (sym SO₂) | 293 (M+) |

Key Reactions and Applications in Drug Development

Aryl tosylates are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the construction of complex molecular architectures.

The Truce-Smiles Rearrangement

A notable transformation involving aryl sulfonates is the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution where a carbanion displaces a sulfonate group from an aromatic ring.[4][5][6][7][8] This reaction is a powerful tool for forming carbon-carbon bonds and constructing intricate ring systems.

Suzuki-Miyaura Cross-Coupling Reactions

In modern drug discovery, palladium-catalyzed cross-coupling reactions are paramount. Aryl tosylates have emerged as effective electrophilic partners in Suzuki-Miyaura couplings, providing a valuable alternative to aryl halides.[9][10][11] This reaction enables the formation of biaryl structures, which are prevalent motifs in many approved drugs, including kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors

While aryl tosylates may not directly participate in signaling pathways, their role as key intermediates in the synthesis of molecules that do is of paramount importance to drug development professionals. A prime example is their use in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[12][13][14] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases. The biaryl core of many kinase inhibitors is often constructed using a Suzuki-Miyaura coupling where one of the coupling partners is an aryl tosylate.

Conclusion

The discovery and development of aryl tosylate chemistry represent a cornerstone of modern organic synthesis. From their historical roots in the study of aromatic sulfonation to their current-day application in the synthesis of life-saving pharmaceuticals, aryl tosylates have proven to be remarkably versatile and powerful tools. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and applications of these compounds is essential for the continued advancement of chemical and biomedical sciences. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of aryl tosylates in the laboratory and their strategic incorporation into the design and synthesis of novel therapeutic agents.

References

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. The Truce-Smiles Rearrangement and Related Reactions: A Review | Semantic Scholar [semanticscholar.org]

- 8. Advancements and perspectives toward radical Truce–Smiles-type rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

- 11. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]

- 12. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.ed.ac.uk [research.ed.ac.uk]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis. The synthesis involves the reaction of 2-methoxyphenol (guaiacol) with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. This protocol, adapted from established methodologies for the tosylation of phenols, offers a straightforward and efficient route to the desired product. The expected yield for this reaction is high, based on analogous transformations.

Introduction

This compound, also known as guaiacol tosylate, serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This application note details a reliable laboratory-scale procedure for its preparation, including reagent specifications, reaction conditions, and purification methods.

Reaction Scheme

The synthesis proceeds via the O-sulfonylation of 2-methoxyphenol with p-toluenesulfonyl chloride. A base is used to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack on the sulfur atom of the sulfonyl chloride.

Figure 1: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data and reaction parameters for the tosylation of phenols, which can be applied to the synthesis of this compound.

| Parameter | Value/Condition | Source |

| Reactants | ||

| 2-Methoxyphenol (Guaiacol) | 1.0 equivalent | N/A |

| p-Toluenesulfonyl Chloride | 1.1 - 1.5 equivalents | [1][2] |

| Base | ||

| Triethylamine | 1.5 - 3.0 equivalents | [1][3] |

| Pyridine | Used as solvent or 6 equivalents | [2] |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.6 equivalents (catalyst) | [1][2] |

| Potassium Hydroxide | Excess | [4] |

| Solvent | ||

| Dichloromethane (DCM) | Anhydrous | [1] |

| Ethyl Acetate | Anhydrous | [3] |

| Acetonitrile | Anhydrous | [2] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [1][3] |

| Reaction Time | 1 hour to overnight | [1][2][3] |

| Yield | ||

| Expected Yield | >95% (based on analogous reactions) | [3][5] |

Experimental Protocol

This protocol is a generalized procedure based on common tosylation methods.[1][3][5][6]

Materials:

-

2-Methoxyphenol (Guaiacol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

-

Anhydrous Dichloromethane (DCM) or Anhydrous Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyphenol (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Base and Catalyst: Add triethylamine (1.5 eq.) or pyridine (as solvent). If using a catalyst, add 4-(dimethylamino)pyridine (0.1 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

p-Toluenesulfonyl chloride is corrosive and moisture-sensitive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Pyridine has a strong, unpleasant odor and is flammable.

-

Triethylamine is a corrosive and flammable liquid.

References

- 1. rsc.org [rsc.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Cas 90-05-1,Guaiacol | lookchem [lookchem.com]

- 4. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]

- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

Application Notes and Protocols: 2-Methoxyphenyl 4-methylbenzenesulfonate in SNAr Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols regarding the use of 2-methoxyphenyl 4-methylbenzenesulfonate as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. While arylsulfonates, such as tosylates, are recognized as excellent leaving groups due to their ability to stabilize a negative charge through resonance, the practical application of a 2-methoxyphenyl substituted variant in SNAr is nuanced.[1][2][3] The ortho-methoxy substituent is typically an electron-donating group (EDG) by resonance, which deactivates the aromatic ring towards nucleophilic attack.[4] Consequently, for this compound to function effectively as a leaving group in an SNAr context, the aromatic ring must be strongly activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the tosylate.[5]

This document outlines a hypothetical, yet plausible, framework for the application of a highly activated 2-methoxyphenyl tosylate substrate in SNAr reactions, providing detailed protocols for its synthesis and subsequent reaction with nucleophiles.

Principle of Application

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in medicinal and process chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[5]

For this attack to be favorable, three conditions must be met:

-

The aromatic ring must be highly electron-deficient.

-

The ring must bear a good leaving group.

-

The leaving group must be positioned ortho or para to at least one strong electron-withdrawing group.[5]

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, capable of stabilizing the negative charge that develops upon its departure.[7] However, the 2-methoxy group on the phenyl ring acts as an EDG, counteracting the requirement for an electron-deficient ring. To overcome this deactivating effect, our model substrate incorporates two nitro groups, which provide the necessary activation to facilitate the SNAr reaction.

Experimental Protocols

Protocol 1: Synthesis of Model Substrate (3-methoxy-2,4-dinitrophenyl 4-methylbenzenesulfonate)

This protocol describes the synthesis of a suitable SNAr substrate from a commercially available precursor. The strong electron-withdrawing nitro groups are essential for activating the ring for subsequent nucleophilic attack.

Reaction Scheme:

Caption: Synthesis of the activated SNAr substrate.

Materials:

-

3-Methoxy-2,4-dinitrophenol (1.0 equiv)

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride, 1.1 equiv)

-

Triethylamine (Et₃N, 1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 3-methoxy-2,4-dinitrophenol (1.0 equiv) and dissolve in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.5 equiv) to the stirred solution.

-

Add tosyl chloride (1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methoxy-2,4-dinitrophenyl 4-methylbenzenesulfonate.

Protocol 2: General Procedure for SNAr Reaction

This protocol details the displacement of the tosylate leaving group with a representative amine nucleophile (morpholine).

Reaction Mechanism:

Caption: SNAr mechanism via a Meisenheimer intermediate.

Materials:

-

3-methoxy-2,4-dinitrophenyl 4-methylbenzenesulfonate (1.0 equiv)

-

Morpholine (2.2 equiv)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water & Brine

Procedure:

-

To a round-bottom flask, add the substrate (1.0 equiv) and potassium carbonate (2.5 equiv).

-

Add anhydrous DMF via syringe and stir the suspension.

-

Add morpholine (2.2 equiv) dropwise to the mixture.

-

Heat the reaction to 80 °C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water (3x) and brine (1x) to remove DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted product.

Data Presentation

The following table summarizes hypothetical results for the SNAr reaction (Protocol 2) with various nucleophiles. Yields are representative of typical SNAr reactions on highly activated substrates.

| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) |

| 1 | Morpholine | K₂CO₃ | DMF | 80 | 4 | 4-(3-Methoxy-2,4-dinitrophenyl)morpholine | 92 |

| 2 | Aniline | K₂CO₃ | DMF | 100 | 12 | N-(3-Methoxy-2,4-dinitrophenyl)aniline | 78 |

| 3 | Sodium Methoxide | - | MeOH | 65 | 2 | 1,3-Dimethoxy-2,4-dinitrobenzene | 95 |

| 4 | Benzyl Mercaptan | Cs₂CO₃ | MeCN | 60 | 6 | Benzyl(3-methoxy-2,4-dinitrophenyl)sulfane | 85 |

Visualization of Experimental Workflow

Caption: General workflow for the SNAr experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

Application Notes and Protocols for the Use of 2-Methoxyphenyl 4-methylbenzenesulfonate in Suzuki Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methoxyphenyl 4-methylbenzenesulfonate as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This tosylate is a valuable building block for the synthesis of biaryl compounds, particularly those containing a 2-methoxyphenyl moiety, a common structural motif in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. Aryl tosylates, such as this compound, have emerged as stable, cost-effective, and readily available alternatives to aryl halides. The presence of the ortho-methoxy group in this substrate can influence its reactivity and provides a handle for further synthetic transformations. These notes detail the synthesis of the tosylate from guaiacol and provide a general protocol for its application in Suzuki cross-coupling with various arylboronic acids.

Synthesis of this compound

A common method for the synthesis of aryl tosylates is the reaction of a phenol with p-toluenesulfonyl chloride in the presence of a base. For the preparation of this compound, guaiacol (2-methoxyphenol) is the starting material.

Experimental Protocol: Synthesis

-

To a stirred solution of guaiacol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in the same solvent while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.

Suzuki Cross-Coupling of this compound

Aryl tosylates can be effectively coupled with arylboronic acids using a palladium catalyst and a suitable phosphine ligand. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Systems based on palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with bulky, electron-rich phosphine ligands are often effective for the coupling of less reactive aryl tosylates. Nickel-based catalyst systems have also been reported to be effective for the Suzuki coupling of aryl tosylates.

Experimental Protocol: Suzuki Cross-Coupling

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium source such as Pd(OAc)₂ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃; 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2-3 eq.).

-

Add a degassed solvent system, such as a mixture of toluene and water, 1,4-dioxane, or THF.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki cross-coupling of this compound with various arylboronic acids. Please note that these are representative yields and may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Arylboronic Acid Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-Methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

| 2 | 4-Methylphenylboronic acid | 2-Methoxy-4'-methylbiphenyl | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |

| 3 | 4-Methoxyphenylboronic acid | 2,4'-Dimethoxybiphenyl | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 80 | 16 | 88 |

| 4 | 3-Thiopheneboronic acid | 2-(2-Methoxyphenyl)thiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 20 | 75 |

| 5 | 2-Naphthylboronic acid | 2-Methoxy-1,2'-binaphthyl | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |

Mandatory Visualizations

Synthesis and Application Workflow

Caption: Workflow for the synthesis and Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Application Notes and Protocols: Palladium-Catalyzed Reactions with 2-Methoxyphenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving 2-Methoxyphenyl 4-methylbenzenesulfonate (also known as 2-methoxyphenyl tosylate). This substrate is a valuable building block in organic synthesis, allowing for the formation of complex biaryl, aryl-amine, and aryl-alkyne structures that are prevalent in pharmaceuticals and functional materials. The following sections detail protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.

Sonogashira Coupling of 2-Methoxyphenyl Tosylate

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/pseudohalide. The following protocol is adapted from a general method for the Sonogashira coupling of aryl tosylates.

Experimental Protocol: Sonogashira Coupling

A resealable Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.1 mmol, 1.1 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane, 3 mL) is added, and the tube is sealed. The reaction mixture is then stirred at a specified temperature (e.g., 100 °C) for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data: Sonogashira Coupling of Aryl Tosylates

The following table includes data for the Sonogashira coupling of ortho-methoxyphenyl tosylate with phenylacetylene, demonstrating the viability of this substrate in forming aryl-alkyne bonds.[1]

| Entry | Aryl Tosylate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Methoxyphenyl tosylate | Phenylacetylene | Pd(TFA)₂ (3 mol%), CyPF-tBu (7 mol%) | K₃PO₄ | tBuOH | 85 | 18 | 75 |

Suzuki-Miyaura Coupling of 2-Methoxyphenyl Tosylate

Experimental Protocol: Suzuki-Miyaura Coupling

In a glovebox, a vial is charged with this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable biarylphosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). The vial is sealed with a cap containing a PTFE septum. Outside the glovebox, anhydrous toluene (2 mL) and deionized water (0.5 mL) are added via syringe. The reaction mixture is then stirred vigorously at room temperature or heated to a specified temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by GC-MS or TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of Related Aryl Tosylates

The following table presents data for the Suzuki-Miyaura coupling of structurally similar or electronically comparable aryl tosylates to provide an indication of expected reactivity and yields.

| Entry | Aryl Tosylate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 95 |

| 2 | 4-Methoxyphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 98 |

| 3 | 2-Methylphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 92 |

Buchwald-Hartwig Amination of 2-Methoxyphenyl Tosylate

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. This reaction is particularly useful for synthesizing substituted anilines and related compounds.

Experimental Protocol: Buchwald-Hartwig Amination

An oven-dried resealable Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), a suitable biarylphosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.). The tube is sealed, evacuated, and backfilled with argon. This compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (2 mL) are added via syringe. The tube is sealed, and the mixture is stirred at a specified temperature (e.g., 100 °C) for the required time. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Tosylates with Morpholine

The following table provides representative data for the Buchwald-Hartwig amination of various aryl tosylates with morpholine, a common cyclic secondary amine.

| Entry | Aryl Tosylate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenyl tosylate | Morpholine | Pd(OAc)₂ (1 mol%), RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 24 | 95 |

| 2 | 4-Methoxyphenyl tosylate | Morpholine | Pd(OAc)₂ (1 mol%), RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 24 | 98 |

| 3 | 2-Methylphenyl tosylate | Morpholine | Pd(OAc)₂ (1 mol%), RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 24 | 85 |

Visualizations of Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.

Caption: Catalytic Cycle for the Sonogashira Coupling Reaction.

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

References

Application Notes and Protocols: 2-Methoxyphenyl 4-Methylbenzenesulfonate for Phenol Protection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-methoxyphenyl 4-methylbenzenesulfonate as a protecting group for phenols. The 2-methoxyphenyl (guaiacyl) ether offers distinct cleavage conditions compared to other common phenol protecting groups, potentially enabling orthogonal protection strategies in complex syntheses. This document outlines the synthesis of the protecting group reagent, protocols for the protection of phenols, and various methods for its subsequent deprotection.

Introduction

The protection of phenolic hydroxyl groups is a critical step in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products. The choice of protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The 2-methoxyphenyl group serves as a stable ether-based protecting group that can be cleaved under specific conditions, offering an alternative to more common protecting groups like benzyl or silyl ethers. This protocol details the use of this compound as an efficient reagent for the introduction of this protecting group.

Synthesis of this compound

The synthesis of the protecting group reagent is analogous to the preparation of other aryl tosylates.

Experimental Protocol: